molecular formula C12H20Cl2N2O B3393332 (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride CAS No. 2306249-22-7

(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride

Cat. No.: B3393332
CAS No.: 2306249-22-7
M. Wt: 279.20
InChI Key: WSABKJNYYBAXPM-CURYUGHLSA-N
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Description

®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C({12})H({20})Cl({2})N({2})O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain ®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    N-Benzylpiperazine (BZP): A related compound with stimulant properties.

    4-Methylpiperazine: Another piperazine derivative with distinct chemical and biological properties.

Uniqueness

®-(4-Benzylpiperazin-2-yl)methanol dihydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness can result in different reactivity and biological activity compared to similar compounds. Its specific configuration may confer selectivity towards certain molecular targets, making it valuable for targeted research and applications.

Properties

IUPAC Name

[(2R)-4-benzylpiperazin-2-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABKJNYYBAXPM-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride
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(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride
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(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride
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(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride

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